molecular formula C20H18O8 B7777039 di-p-Toluoyl-L-tartaric acid CAS No. 104695-67-2

di-p-Toluoyl-L-tartaric acid

Cat. No.: B7777039
CAS No.: 104695-67-2
M. Wt: 386.4 g/mol
InChI Key: CMIBUZBMZCBCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-p-Toluoyl-L-tartaric acid is a chiral resolving agent widely used in organic synthesis. It is a derivative of tartaric acid, where the hydroxyl groups are esterified with p-toluoyl groups. This compound is known for its ability to resolve racemic mixtures into their enantiomeric forms, making it valuable in the production of optically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-p-Toluoyl-L-tartaric acid can be synthesized by esterifying L-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving L-tartaric acid in a suitable solvent like dichloromethane, adding p-toluoyl chloride, and then adding pyridine to catalyze the reaction. The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous stirring and temperature control to ensure high yield and purity. The use of automated systems for addition and mixing of reagents helps in maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the p-toluoyl groups can be replaced by other acyl groups.

Common Reagents and Conditions

    p-Toluoyl chloride, pyridine, dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Mechanism of Action

Di-p-Toluoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic bases. The different solubilities of these salts allow for the separation of enantiomers. The molecular targets are the chiral centers of the racemic compounds, and the pathways involved include the formation and crystallization of diastereomeric complexes .

Comparison with Similar Compounds

Similar Compounds

  • Di-p-Toluoyl-D-tartaric acid
  • O,O’-Di-p-toluoyl-D-tartaric acid
  • Di-p-anisoyl-L-tartaric acid

Uniqueness

Di-p-Toluoyl-L-tartaric acid is unique due to its high efficiency in resolving a wide range of racemic mixtures. Compared to its D-isomer, it is specifically used for resolving enantiomers of compounds that are more compatible with the L-form. The presence of p-toluoyl groups enhances its solubility and reactivity, making it more effective in certain applications .

Properties

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBUZBMZCBCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909134
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039646-91-7, 32634-66-5, 104695-67-2
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039646-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
di-p-Toluoyl-L-tartaric acid
Reactant of Route 2
di-p-Toluoyl-L-tartaric acid
Reactant of Route 3
di-p-Toluoyl-L-tartaric acid
Reactant of Route 4
di-p-Toluoyl-L-tartaric acid
Reactant of Route 5
di-p-Toluoyl-L-tartaric acid
Reactant of Route 6
Reactant of Route 6
di-p-Toluoyl-L-tartaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.